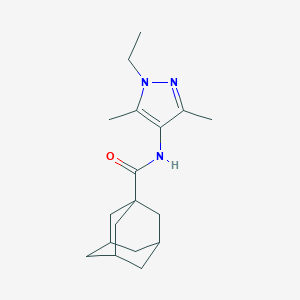
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide, also known as ABPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ABPP is a chemical probe that can be used to study the activity of enzymes in living systems.
Mécanisme D'action
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide works by irreversibly binding to the active site of enzymes. This binding allows researchers to identify and quantify the activity of specific enzymes in living systems. This compound can be designed to target specific classes of enzymes, which allows researchers to study the activity of specific enzymes in complex biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects in living systems. It does not interfere with normal cellular functions and does not cause any toxic effects. This compound is a safe and effective tool for studying the activity of enzymes in living systems.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a powerful tool for studying the activity of enzymes in living systems and can provide insights into the mechanisms of various diseases. This compound is also a safe and effective tool for studying the effects of drugs on enzymes. However, this compound has some limitations. It can only be used to study the activity of enzymes that have an active site that can be targeted by this compound. In addition, this compound can be expensive and time-consuming to synthesize.
Orientations Futures
There are several future directions for N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide research. One direction is to develop new this compound probes that can target specific classes of enzymes. This will allow researchers to study the activity of specific enzymes in complex biological systems. Another direction is to use this compound to study the effects of drugs on enzymes in living systems. This will provide insights into the mechanisms of drug action and help to develop new drugs. Finally, this compound can be used to study the activity of enzymes in disease states, which can provide insights into the mechanisms of various diseases and help to develop new treatments.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide involves the reaction of 3-acetylphenylhydrazine with ethyl 4-bromo-1H-pyrazole-5-carboxylate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain this compound. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications. It can be used to study the activity of enzymes in living systems, which can provide insights into the mechanisms of various diseases. This compound can also be used to identify new drug targets and to develop new drugs. In addition, this compound can be used to study the effects of drugs on enzymes and to evaluate the efficacy of drugs in living systems.
Propriétés
Formule moléculaire |
C14H14BrN3O2 |
|---|---|
Poids moléculaire |
336.18 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-4-bromo-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14BrN3O2/c1-3-18-13(12(15)8-16-18)14(20)17-11-6-4-5-10(7-11)9(2)19/h4-8H,3H2,1-2H3,(H,17,20) |
Clé InChI |
YJQDYBWWVHIDJT-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C(=O)C |
SMILES canonique |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C(=O)C |
Solubilité |
45.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)
![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)


![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B280181.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280182.png)
